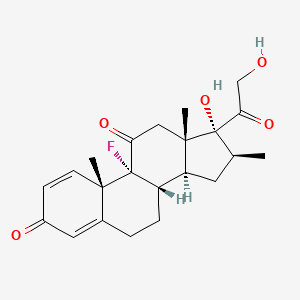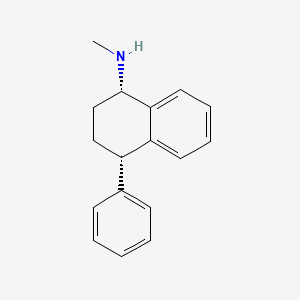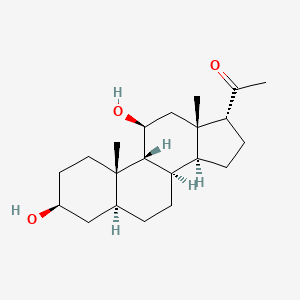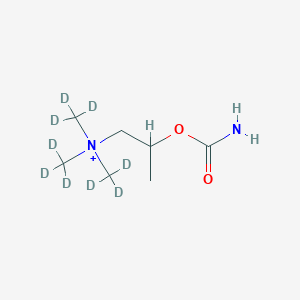
Bethanechol-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bethanechol-d9 is a deuterated form of bethanechol, a synthetic ester that is structurally and pharmacologically similar to acetylcholine. Bethanechol is a parasympathomimetic choline carbamate that selectively stimulates muscarinic receptors without affecting nicotinic receptors. Unlike acetylcholine, bethanechol is not hydrolyzed by cholinesterase, resulting in a longer duration of action .
準備方法
Synthetic Routes and Reaction Conditions: Bethanechol-d9 can be synthesized by incorporating deuterium into the structure of bethanechol. The synthesis involves the reaction of deuterated trimethylamine with deuterated β-methylcholine chloride in the presence of a suitable base. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents and catalysts. The process includes purification steps such as crystallization and chromatography to obtain high-purity this compound. The final product is then formulated into pharmaceutical preparations for clinical use .
化学反応の分析
Types of Reactions: Bethanechol-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace specific functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of this compound .
科学的研究の応用
Bethanechol-d9 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological activity.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of deuterated pharmaceuticals with improved stability and efficacy
作用機序
Bethanechol-d9 exerts its effects by stimulating muscarinic receptors, which are part of the parasympathetic nervous system. The compound binds to postganglionic muscarinic receptors, leading to the activation of intracellular signaling pathways. This results in smooth muscle contractions in the bladder and gastrointestinal tract, promoting urinary retention relief and increased gastrointestinal motility .
類似化合物との比較
Neostigmine: A cholinergic agent used to treat myasthenia gravis and urinary retention.
Pilocarpine: A muscarinic agonist used to treat dry mouth and glaucoma.
Carbachol: A cholinergic agonist used in ophthalmology to induce miosis.
Comparison: Bethanechol-d9 is unique due to its selective stimulation of muscarinic receptors without affecting nicotinic receptors. Unlike neostigmine and carbachol, this compound is not hydrolyzed by cholinesterase, resulting in a longer duration of action. Additionally, the incorporation of deuterium in this compound enhances its stability and pharmacokinetic properties compared to its non-deuterated counterparts .
特性
分子式 |
C7H17N2O2+ |
|---|---|
分子量 |
170.28 g/mol |
IUPAC名 |
2-carbamoyloxypropyl-tris(trideuteriomethyl)azanium |
InChI |
InChI=1S/C7H16N2O2/c1-6(11-7(8)10)5-9(2,3)4/h6H,5H2,1-4H3,(H-,8,10)/p+1/i2D3,3D3,4D3 |
InChIキー |
NZUPCNDJBJXXRF-WVZRYRIDSA-O |
異性体SMILES |
[2H]C([2H])([2H])[N+](CC(C)OC(=O)N)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C[N+](C)(C)C)OC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


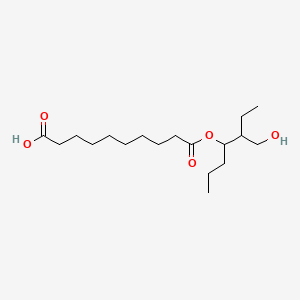
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
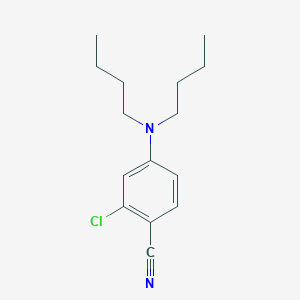
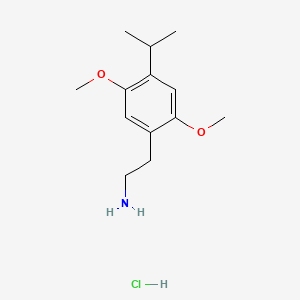
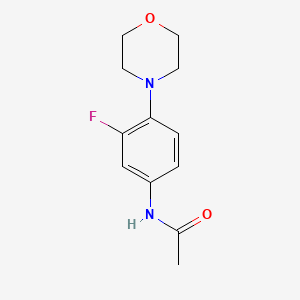
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
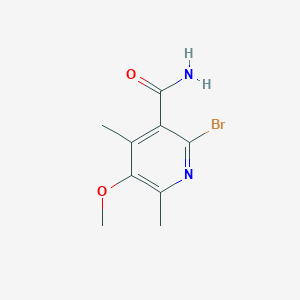
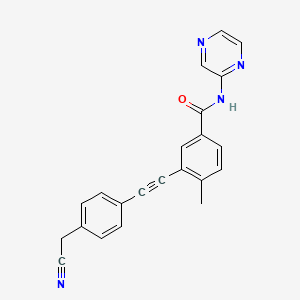
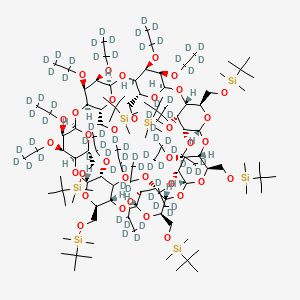
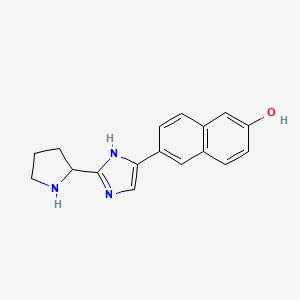
![Fmoc-L-lys[C20-otbu-glu(otbu)-aeea-aeea]-OH](/img/structure/B13851507.png)
